TP 064 -

TP 064

Catalog Number: EVT-1534030
CAS Number:
Molecular Formula: C28H34N4O2
Molecular Weight: 458.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent and selective PRMT4 inhibitor; inhibits methylation of H3 (1-25) and MED12 (IC50 values are <10 and 43 nM, respectively). Exhibits >100-fold selectivity over other histone methyltransferases and non-epigenetic targets.
Source and Classification

TP 064 was synthesized by Takeda Pharmaceutical Company in Kanagawa, Japan. It is classified as a selective inhibitor of PRMT4 and has been identified as a valuable chemical probe for studying the biological functions of this enzyme in various cellular contexts, particularly in cancer research .

Synthesis Analysis

Methods and Technical Details

The synthesis of TP 064 involved several steps, focusing on optimizing its chemical structure to enhance potency and selectivity. The compound's synthesis is detailed in literature, where it was derived from initial seed compounds through a series of modifications aimed at improving its binding affinity and inhibitory effects on PRMT4 .

The synthesis process typically includes:

  • Chemical Optimization: Modifications to the molecular structure to enhance interaction with target proteins.
  • High-Throughput Screening: Initial identification of lead compounds using large chemical libraries.
  • Refinement: Iterative testing and refinement based on biological activity assays.
Molecular Structure Analysis

Structure and Data

The molecular formula for TP 064 is C28H34N4O2C_{28}H_{34}N_{4}O_{2}, with a molecular weight of 458.6 g/mol. The compound's structure includes several key functional groups that facilitate its interaction with PRMT4. The co-crystal structure of TP 064 with the catalytic domain of human PRMT4 has been resolved at a resolution of 1.88 Å, revealing critical interactions that stabilize the binding .

Key structural features include:

Chemical Reactions Analysis

Reactions and Technical Details

TP 064 primarily functions by inhibiting the methyltransferase activity of PRMT4. The reactions involve the transfer of methyl groups from S-adenosyl methionine to arginine residues on target proteins. Inhibition by TP 064 leads to reduced methylation levels on substrates such as BRG1-associated factor 155 and Mediator complex subunit 12 .

The inhibition mechanism can be summarized as follows:

  • Binding to PRMT4: TP 064 binds to the enzyme in the presence of S-adenosyl methionine.
  • Disruption of Methylation: The binding prevents substrate access, effectively blocking methylation reactions.
Mechanism of Action

Process and Data

The mechanism by which TP 064 exerts its effects involves competitive inhibition at the substrate-binding site of PRMT4. Binding studies using surface plasmon resonance have shown that TP 064 requires S-adenosyl methionine for effective binding, indicating an ordered kinetic mechanism where cofactor binding precedes substrate interaction .

Data from kinetic studies reveal:

  • Dissociation Constant (Kd): Approximately 7.1 nM.
  • Association Rate (kon): 1.1×105M1s11.1\times 10^{5}M^{-1}s^{-1}.
  • Dissociation Rate (koff): 0.7×103s10.7\times 10^{-3}s^{-1}.

These parameters illustrate the high affinity and specificity of TP 064 for PRMT4.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TP 064 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in DMSO and hydrochloric acid solutions.
  • Purity: Greater than or equal to 98% as determined by high-performance liquid chromatography.
  • Storage Conditions: Recommended storage at -20°C to maintain stability .
Applications

Scientific Uses

TP 064 has significant implications for scientific research, particularly in cancer biology. Its ability to selectively inhibit PRMT4 makes it a valuable tool for studying the enzyme's role in various biological processes, including gene regulation and cell cycle control. Research has shown that treatment with TP 064 can inhibit proliferation in multiple myeloma cell lines, suggesting potential therapeutic applications in oncology .

Additionally, TP 064 has been utilized in studies examining macrophage activation and inflammatory responses, further highlighting its versatility as a research tool in immunology .

Chemical and Pharmacological Characterization of TP-064

Structural Properties and Molecular Design

TP-064 (N-methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide) is a rationally designed small molecule with a molecular weight of 458.6 g/mol (chemical formula: C₂₈H₃₄N₄O₂) [4] [7] [10]. Its structure features three critical pharmacophores:

  • A methylaminoethyl tail that occupies PRMT4's substrate arginine-binding pocket
  • A central pyridine-piperidine scaffold enabling optimal spatial orientation
  • A hydrophobic phenoxybenzamide group facilitating hydrophobic interactions with the enzyme's peripheral surface [1] [4]

The molecule's calculated partition coefficient (XLogP: 3.5) and topological polar surface area (57.7 Ų) indicate favorable membrane permeability, aligning with observed cellular activity. Crystallographic studies confirm that the methylaminoethyl moiety is indispensable for high-affinity binding, as its replacement with a methoxy group (TP-064N) reduces inhibitory potency by >250-fold (IC₅₀ shift from <10 nM to 2.5 μM) [1] [4].

Table 1: Molecular Properties of TP-064

PropertyValue
Molecular FormulaC₂₈H₃₄N₄O₂
Molecular Weight458.6 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds10
XLogP3.5
Topological Polar Surface Area57.7 Ų

PRMT4 Inhibition Specificity

TP-064 demonstrates exceptional potency against PRMT4 (CARM1), inhibiting histone H3 methylation with an IC₅₀ < 10 nM in biochemical assays [1] [2] [4]. Cellular efficacy was confirmed through dose-dependent reduction of dimethylation on endogenous substrates:

  • MED12: IC₅₀ = 43 ± 10 nM
  • BAF155: IC₅₀ = 340 ± 30 nM [1] [2] [6]

The differential cellular IC₅₀ values reflect substrate-specific turnover rates and binding affinities. MED12 dimethylation inhibition occurs at lower concentrations due to its faster methylation kinetics, while BAF155's slower turnover necessitates higher inhibitor concentrations [1]. TP-064's negative control (TP-064N) shows no activity against these substrates at concentrations ≤10 μM, confirming the structure-activity relationship [1] [4].

Table 2: Inhibition Potency of TP-064 Against PRMT4 Substrates

SubstrateAssay TypeIC₅₀ ValueBiological Context
Histone H3Biochemical<10 nMMethylation of peptide
MED12Cellular43 ± 10 nMMediator complex subunit
BAF155Cellular340 ± 30 nMChromatin remodeling complex

Selectivity Profiling

TP-064 exhibits >100-fold selectivity for PRMT4 over other PRMTs and epigenetic targets [1] [4] [5]:

  • PRMT family: Minimal inhibition of PRMT1-3,5,7-9 (IC₅₀ > 10 μM)
  • PRMT6/8: Moderate inhibition (IC₅₀ = 1.3 ± 0.4 μM and 8.1 ± 0.6 μM, respectively), consistent with PRMT4's phylogenetic proximity to PRMT6 [1] [6]
  • Non-PRMT methyltransferases: No inhibition observed against 24 lysine methyltransferases or DNA methyltransferases at 10 μM [1]

Selectivity arises from structural differences in PRMT substrate-binding pockets. Molecular docking reveals steric clashes between TP-064's phenoxybenzamide group and Phe377 in PRMT6, explaining the 1,300-fold lower affinity compared to PRMT4 [1] [5]. The inhibitor's specificity makes it a valuable tool for dissecting PRMT4-specific functions in transcriptional regulation and cancer pathways without confounding off-target effects [4] [5].

Table 3: Selectivity Profile of TP-064 Against PRMT Family

EnzymeTypeIC₅₀Selectivity vs. PRMT4
PRMT4I<10 nMReference
PRMT6I1.3 ± 0.4 μM>130-fold
PRMT8I8.1 ± 0.6 μM>800-fold
PRMT1I>10 μM>1,000-fold
PRMT5II>10 μM>1,000-fold
PRMT7III>10 μM>1,000-fold

Binding Kinetics and Co-Crystallization Studies

The TP-064-PRMT4 interaction requires prior binding of the cofactor S-adenosyl-L-methionine (SAM), as demonstrated by surface plasmon resonance (SPR) studies [1] [8]:

  • Binding affinity (Kd): 7.1 ± 1.8 nM (SAM-dependent)
  • Association rate (kon): 1.1 ± 0.1 × 10⁵ M⁻¹s⁻¹
  • Dissociation rate (koff): 0.7 ± 0.1 × 10⁻³ s⁻¹ [1]

Co-crystallography (PDB: 5U4X, 1.88 Å resolution) reveals TP-064 occupies PRMT4's substrate-binding cleft adjacent to SAM's product S-adenosyl-L-homocysteine (SAH) [1] [4]. Key interactions include:

  • Hydrogen bonding: Methylaminoethyl tail with Glu258 backbone carbonyl, Met260 backbone carbonyl, and His415 side chain
  • Hydrophobic contacts: Phenoxybenzamide with Phe235, Trp239, and Pro254
  • Specificity determinant: Asn266 side chain hydrogen bond with pyridine nitrogen [1]

The ordered binding mechanism (SAM first, then TP-064) explains the cofactor dependence observed kinetically. Differential static light scattering (DSLS) confirms TP-064 increases PRMT4's thermal aggregation temperature (ΔTagg ≈ +6°C), indicating structural stabilization upon binding [1]. This high-resolution structural data validates TP-064 as a chemical probe for investigating PRMT4's biological functions and therapeutic potential.

Table 4: Key Interactions in TP-064-PRMT4 Complex (PDB: 5U4X)

TP-064 MoietyPRMT4 ResidueInteraction Type
Methylaminoethyl amineGlu258Hydrogen bond (backbone)
Methylaminoethyl amineMet260Hydrogen bond (backbone)
Methylaminoethyl amineHis415Hydrogen bond (side chain)
Pyridine nitrogenAsn266Hydrogen bond (side chain)
PhenoxybenzamidePhe235/Trp239π-π stacking

Properties

Product Name

TP 064

Molecular Formula

C28H34N4O2

Molecular Weight

458.6

Synonyms

N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.